![molecular formula C14H15ClN2O2 B13057450 Methyl 1-(5-chloropyrrolo[2,3-b]pyridin-1-yl)cyclopentane-1-carboxylate CAS No. 1638768-95-2](/img/structure/B13057450.png)
Methyl 1-(5-chloropyrrolo[2,3-b]pyridin-1-yl)cyclopentane-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 1-(5-chloropyrrolo[2,3-b]pyridin-1-yl)cyclopentane-1-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a pyrrolo[2,3-b]pyridine core, which is a fused bicyclic structure containing both pyrrole and pyridine rings. The presence of a chlorine atom at the 5-position of the pyrrole ring and a methyl ester group attached to the cyclopentane ring makes this compound unique and potentially useful in various scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(5-chloropyrrolo[2,3-b]pyridin-1-yl)cyclopentane-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Pyrrolo[2,3-b]pyridine Core: This step involves the cyclization of a suitable precursor, such as 2-aminopyridine, with an appropriate reagent to form the pyrrolo[2,3-b]pyridine core.
Esterification: The final step involves the esterification of the cyclopentane carboxylic acid with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 1-(5-chloropyrrolo[2,3-b]pyridin-1-yl)cyclopentane-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Substitution: Formation of substituted derivatives.
Oxidation: Formation of N-oxides.
Reduction: Formation of amines.
Hydrolysis: Formation of carboxylic acids.
Wissenschaftliche Forschungsanwendungen
Methyl 1-(5-chloropyrrolo[2,3-b]pyridin-1-yl)cyclopentane-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a drug candidate due to its unique structure.
Industry: Used in the development of new materials or as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of Methyl 1-(5-chloropyrrolo[2,3-b]pyridin-1-yl)cyclopentane-1-carboxylate depends on its specific application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways and molecular targets involved can vary and are often the subject of ongoing research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrrolo[2,3-b]pyridine Derivatives: Compounds with similar core structures but different substituents.
Chlorinated Heterocycles: Compounds with chlorine atoms attached to heterocyclic rings.
Methyl Ester Derivatives: Compounds with methyl ester functional groups.
Uniqueness
Methyl 1-(5-chloropyrrolo[2,3-b]pyridin-1-yl)cyclopentane-1-carboxylate is unique due to the combination of its pyrrolo[2,3-b]pyridine core, chlorine substitution, and methyl ester group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Eigenschaften
CAS-Nummer |
1638768-95-2 |
|---|---|
Molekularformel |
C14H15ClN2O2 |
Molekulargewicht |
278.73 g/mol |
IUPAC-Name |
methyl 1-(5-chloropyrrolo[2,3-b]pyridin-1-yl)cyclopentane-1-carboxylate |
InChI |
InChI=1S/C14H15ClN2O2/c1-19-13(18)14(5-2-3-6-14)17-7-4-10-8-11(15)9-16-12(10)17/h4,7-9H,2-3,5-6H2,1H3 |
InChI-Schlüssel |
UMONERPXGDSHFM-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1(CCCC1)N2C=CC3=CC(=CN=C32)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Bromo-3-(tetrahydrofuran-3-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13057369.png)
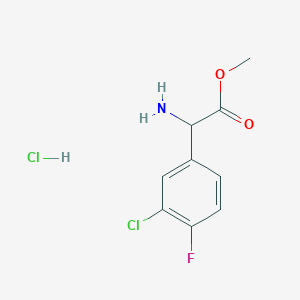
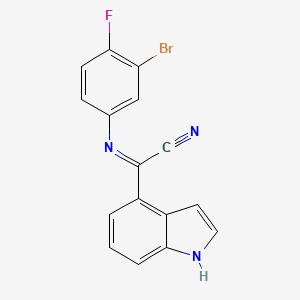
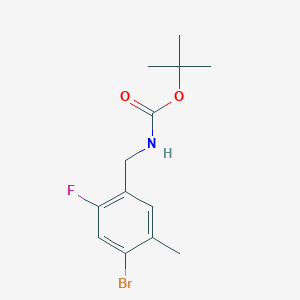
![ethyl N-[(Z)-3-hydroxy-2-[(4-methoxyphenyl)diazenyl]but-2-enoyl]carbamate](/img/structure/B13057382.png)
![(1R)-1-[5-Bromo-3-(trifluoromethyl)phenyl]prop-2-enylamine](/img/structure/B13057383.png)
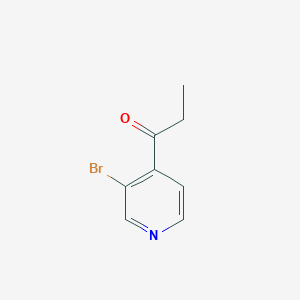
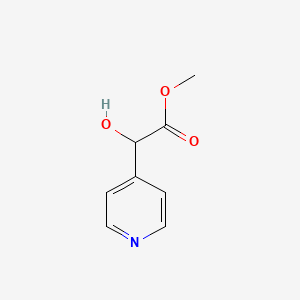
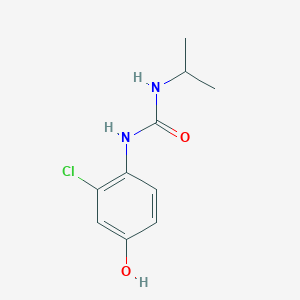
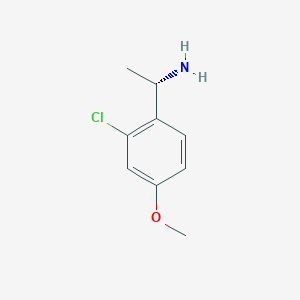
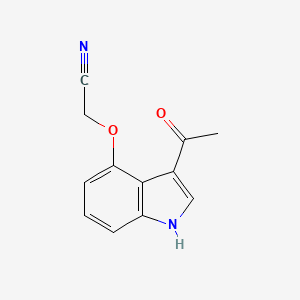
![Tert-butyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-7-azaspiro[4.5]decane-7-carboxylate](/img/structure/B13057434.png)
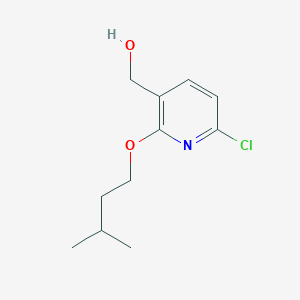
![(3R)-3-Amino-3-[2-fluoro-5-(trifluoromethyl)phenyl]propanenitrile](/img/structure/B13057447.png)
